LTI-291
Overview
Description
LTI-291 is a small-molecule activator of glucocerebrosidase, a lysosomal enzyme involved in the breakdown of glycosphingolipids. This compound has shown potential in increasing the activity of glucocerebrosidase, thereby aiding in the breakdown of glycosphingolipids and potentially mitigating the effects of these diseases .
Biochemical Analysis
Biochemical Properties
LTI-291 plays a crucial role in biochemical reactions by enhancing the activity of GCase . It interacts with the GCase enzyme, which is encoded by the GBA1 gene . Mutations in this gene decrease enzyme activity, and this compound serves to counteract this effect by increasing GCase activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the GCase enzyme
Molecular Mechanism
The molecular mechanism of this compound involves its binding to GCase and enhancing its activity . This interaction can lead to changes in gene expression and enzyme activity, although the specifics of these changes are still being studied.
Temporal Effects in Laboratory Settings
Initial studies have shown that this compound is generally well-tolerated when given orally once daily for 14 consecutive days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects are still being studied, initial research has shown promising results with no adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycosphingolipids, interacting with the GCase enzyme
Transport and Distribution
The transport and distribution of this compound within cells and tissues are still being studied. It is known that this compound is a centrally penetrant GCase activator, suggesting it can cross the blood-brain barrier .
Subcellular Localization
As an allosteric modulator of GCase, it is likely that this compound localizes to the lysosomes where GCase is typically found .
Chemical Reactions Analysis
LTI-291 primarily functions as an allosteric activator of glucocerebrosidase. It does not undergo significant chemical reactions such as oxidation, reduction, or substitution in its role as an activator. Instead, it binds to the enzyme and enhances its activity. The major product formed from this interaction is the increased breakdown of glycosphingolipids into simpler molecules, which are then recycled within the lysosome .
Scientific Research Applications
LTI-291 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of enzyme activation and the breakdown of glycosphingolipids. In biology, it is used to investigate the role of glucocerebrosidase in cellular processes and its impact on diseases such as Parkinson’s disease and dementia with Lewy bodies. In medicine, this compound is being explored as a potential therapeutic agent for treating these diseases by enhancing the activity of glucocerebrosidase and improving the breakdown of glycosphingolipids . In industry, this compound could be used in the development of new drugs and therapies targeting lysosomal storage disorders .
Mechanism of Action
LTI-291 exerts its effects by binding to glucocerebrosidase and enhancing its activity. This enzyme is responsible for the breakdown of glycosphingolipids within the lysosome. By increasing the activity of glucocerebrosidase, this compound helps to clear the accumulation of glycosphingolipids, which can otherwise lead to cellular dysfunction and disease. The molecular targets of this compound include the active site of glucocerebrosidase, where it binds and induces a conformational change that enhances the enzyme’s activity .
Comparison with Similar Compounds
LTI-291 is unique in its ability to specifically activate glucocerebrosidase and enhance its activity. Similar compounds include other small-molecule activators of glucocerebrosidase, such as BIA 28-6156, which also targets the same enzyme and enhances its activity . this compound has shown a higher degree of specificity and efficacy in preclinical studies, making it a promising candidate for further development . Other similar compounds include inhibitors of GBA2, which indirectly affect glucocerebrosidase activity by modulating related pathways .
Properties
IUPAC Name |
5,7-dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-5-6-11-26-17-9-7-16(8-10-17)23-20(25)18-13-21-24-15(3)12-14(2)22-19(18)24/h12-13,16-17H,4-11H2,1-3H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZILSILAELSWKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1CCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1919820-28-2 | |
Record name | LTI-291 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919820282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LTI-291 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9WUN9UUU8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of LTI-291 and how does it relate to Parkinson's Disease?
A: this compound acts as an allosteric modulator of the enzyme glucosylceramidase beta (GCase), also known as glucocerebrosidase. [, ] This enzyme is essential for the lysosomal breakdown of glucosylceramide. Mutations in the GBA1 gene, which encodes GCase, are recognized as a significant genetic risk factor for Parkinson's Disease (PD). These mutations typically lead to decreased GCase activity. By enhancing the activity of both normal and mutant forms of GCase, this compound aims to restore enzymatic function and potentially mitigate the downstream consequences of GCase deficiency in PD. []
Q2: How does this compound impact the NLRP3 inflammasome and what is the significance of this effect?
A: Research indicates that this compound can reduce the activation of the NLRP3 inflammasome. [] This complex plays a key role in the innate immune response by triggering the release of pro-inflammatory cytokines like IL-1β. In the context of PD, excessive NLRP3 activation is thought to contribute to neuroinflammation, potentially exacerbating neuronal damage. The study demonstrated that this compound treatment led to a decrease in IL-1β production, suggesting a dampening effect on NLRP3 inflammasome activation. [] This finding hints at an additional neuroprotective mechanism of this compound beyond its direct effect on GCase activity.
Q3: What preclinical evidence supports the potential of this compound as a treatment for Parkinson's Disease?
A: In a preclinical study utilizing a 6-hydroxydopamine (6-OHDA) mouse model of PD, this compound demonstrated a protective effect against dopaminergic neuronal loss. [] The 6-OHDA model is widely used to mimic PD pathology as it induces the selective death of dopaminergic neurons, similar to what is observed in the disease. Treatment with this compound resulted in a significant preservation of tyrosine hydroxylase (TH) expression in the substantia nigra of these mice. [] TH is an enzyme critical for dopamine synthesis, and its loss is a hallmark of PD progression. This finding provides compelling in vivo evidence supporting the therapeutic potential of this compound in addressing the underlying neurodegenerative processes in PD.
Q4: What is the current clinical development status of this compound?
A: this compound has successfully completed Phase 1 single and multiple ascending dose studies in healthy volunteers. [] These studies primarily focused on evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in humans. The positive findings from these trials paved the way for a Phase 1b trial specifically designed for patients with GBA1-associated Parkinson's disease. [] This trial aimed to further assess the safety and tolerability of this compound in this patient population and gather preliminary data on its efficacy.
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